molecular formula C11H18N2O B8518581 3-(aminomethyl)-4-(sec-butyl)-6-methylpyridin-2(1H)-one

3-(aminomethyl)-4-(sec-butyl)-6-methylpyridin-2(1H)-one

Cat. No.: B8518581
M. Wt: 194.27 g/mol
InChI Key: SYJIGABLKMXEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(aminomethyl)-4-(sec-butyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

3-(aminomethyl)-4-butan-2-yl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C11H18N2O/c1-4-7(2)9-5-8(3)13-11(14)10(9)6-12/h5,7H,4,6,12H2,1-3H3,(H,13,14)

InChI Key

SYJIGABLKMXEDC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=O)NC(=C1)C)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of Raney Ni (10 g) in methanol (50 mL) was added 4-sec-butyl-1,2-dihydro-6-methyl-2-oxopyridine-3-carbonitrile (7 g, 36.8 mmol) followed by methanolic ammonia (200 mL) and the resulting reaction mixture was stirred at room temperature under hydrogen pressure (80 psi) for 18 h. The reaction mixture was filtered through Celite pad and washed with methanol (250 mL). The filtrate was concentrated under reduced pressure to afford the crude product (7 g). The reaction was repeated again under same condition. The crude products were combined and purified by silica gel chromatography (eluent: 8% MeOH in CHCl3, spiked with NH3) and the obtained solid was triturated with diethyl ether (50 mL) and dried under vacuum to afford the title compound as yellow solid (3.5 g, 28%). 1H NMR (DMSO-d6, 400 MHz): δ 0.809-0.774 (t, 3H, J=6.8 Hz), 1.113-1.097 (d, 3H, J=6.4 Hz), 1.504-1.468 (t, 2H, J=7.2 Hz), 2.184 (s, 3H), 2.839-2.822 (d, 1H, J=6.8 Hz), 3.822 (s, 2H), 6.059 (s, 1H), 8.315 (bs, 2H); LCMS (ES+) m/z=195.22 (M+H)
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude products
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 g
Type
catalyst
Reaction Step Four
Yield
28%

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